molecular formula C7H6O3S B2987630 4H,6H-Thieno[3,4-B]furan-3-carboxylic acid CAS No. 107710-64-5

4H,6H-Thieno[3,4-B]furan-3-carboxylic acid

Cat. No.: B2987630
CAS No.: 107710-64-5
M. Wt: 170.18
InChI Key: IOGKMDVZOOZYDW-UHFFFAOYSA-N
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Description

4H,6H-Thieno[3,4-B]furan-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H6O3S It is characterized by a fused ring system consisting of a thiophene and a furan ring

Scientific Research Applications

4H,6H-Thieno[3,4-B]furan-3-carboxylic acid has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H-Thieno[3,4-B]furan-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of thiophene-2-carboxylic acid and furan-2-carboxylic acid as starting materials. These compounds undergo cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4H,6H-Thieno[3,4-B]furan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 4H,6H-Thieno[3,4-B]furan-3-carboxylic acid is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Furan-2-carboxylic acid
  • Benzofuran-3-carboxylic acid

Uniqueness

4H,6H-Thieno[3,4-B]furan-3-carboxylic acid is unique due to its fused ring system, which combines the structural features of both thiophene and furan. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c8-7(9)4-1-10-6-3-11-2-5(4)6/h1H,2-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKMDVZOOZYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)OC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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